molecular formula C11H16N2O2 B7577509 ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate

ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate

Cat. No.: B7577509
M. Wt: 208.26 g/mol
InChI Key: OIIXRHZKCPKQIV-KTKRTIGZSA-N
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Description

Ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The structure of this compound includes an azepane ring, a cyano group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate typically involves the condensation of azepane-2-carbaldehyde with ethyl cyanoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product. The reaction conditions may include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or cyano group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A simpler ester with similar reactivity.

    Azepane derivatives: Compounds containing the azepane ring structure.

    Other cyanoacetates: Compounds with the cyanoacetate functional group.

Uniqueness

Ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate is unique due to the combination of the azepane ring and the cyanoacetate moiety, which imparts distinct chemical and biological properties.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)9(8-12)10-6-4-3-5-7-13-10/h13H,2-7H2,1H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIXRHZKCPKQIV-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCCCCN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/CCCCCN1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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